molecular formula C32H25N3O7S B15291678 7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid

7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid

Katalognummer: B15291678
Molekulargewicht: 595.6 g/mol
InChI-Schlüssel: RLFZJANHAZAQEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid is a complex organic compound that features a combination of fluorenyl, naphthalene, and sulfonic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid typically involves multiple steps, starting with the preparation of the fluorenyl and naphthalene intermediates. The key steps include:

    Formation of the Fluorenyl Intermediate: This involves the reaction of fluorenylmethanol with a suitable carbonylating agent to introduce the methoxycarbonyl group.

    Diazotization and Coupling: The naphthalene derivative undergoes diazotization followed by coupling with the fluorenyl intermediate to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of sulfonamide or sulfonate esters.

Wissenschaftliche Forschungsanwendungen

7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of fluorescent probes and dyes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or nucleic acids, potentially altering their activity. The azo group can participate in redox reactions, while the sulfonic acid group can enhance solubility and facilitate interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Shares the fluorenylmethoxycarbonyl group but differs in the naphthalene and sulfonic acid components.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic Acid: Similar fluorenylmethoxycarbonyl group with different substituents on the naphthalene ring.

Uniqueness

7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the azo group, sulfonic acid, and fluorenylmethoxycarbonyl moieties makes it a versatile compound for various scientific and industrial uses.

Eigenschaften

Molekularformel

C32H25N3O7S

Molekulargewicht

595.6 g/mol

IUPAC-Name

7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C32H25N3O7S/c1-41-22-13-10-20(11-14-22)34-35-30-29(43(38,39)40)17-19-16-21(12-15-23(19)31(30)36)33-32(37)42-18-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28,36H,18H2,1H3,(H,33,37)(H,38,39,40)

InChI-Schlüssel

RLFZJANHAZAQEY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.